Ethyl 4-amino-1,1-dioxothiane-4-carboxylate

Description

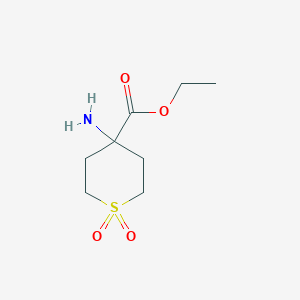

Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with two sulfone groups (1,1-dioxo modification), an amino group at the 4-position, and an ethyl ester moiety.

Properties

IUPAC Name |

ethyl 4-amino-1,1-dioxothiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-2-13-7(10)8(9)3-5-14(11,12)6-4-8/h2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHPLZPMBKXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCS(=O)(=O)CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Starting Materials and Intermediates

- Thiopyran derivatives : The core thiopyran ring is often synthesized from precursors such as tetrahydrothiopyran or related sulfur heterocycles.

- Sulfur oxidation agents : To convert the thiopyran ring to the 1,1-dioxide (sulfone) form, oxidizing agents such as hydrogen peroxide or peracids are employed.

- Amino and ester functionalization reagents : Amination at the 4-position and esterification to form the ethyl ester are typically achieved via nucleophilic substitution or amidation reactions.

Detailed Preparation Method

A representative synthetic route can be outlined as follows:

Synthesis of 4-halo-1,1-dioxothiane derivative : Starting from tetrahydrothiopyran, oxidation to the sulfone is performed using an oxidant like m-chloroperbenzoic acid (m-CPBA). Subsequently, halogenation at the 4-position introduces a good leaving group (e.g., chlorine or bromine).

Nucleophilic substitution with ammonia or an amine source : The 4-halo sulfone intermediate undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 4-position.

Esterification : The carboxylic acid functionality at the 4-position is esterified with ethanol under acidic or catalytic conditions to yield the ethyl ester.

Purification and characterization : The final product is purified by crystallization or chromatography and characterized by standard analytical techniques such as NMR, IR, and mass spectrometry.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Oxidation of thiopyran | m-CPBA or H2O2 in organic solvent (e.g., CH2Cl2) | Control temperature to avoid over-oxidation |

| Halogenation at 4-position | NBS (N-bromosuccinimide) or PCl5 | Ensure selective halogenation at 4-position |

| Amination | NH3 in ethanol or aqueous solution | Excess ammonia favors complete substitution |

| Esterification | Ethanol with acid catalyst (H2SO4 or HCl) | Reflux conditions to drive ester formation |

Research Findings and Yield Data

- Oxidation of tetrahydrothiopyran to the sulfone intermediate typically proceeds with yields of 80-90% under controlled conditions.

- Halogenation yields vary from 70-85%, depending on reagent and reaction time.

- Amination step yields are generally high (75-90%) when using excess ammonia and proper solvents.

- Esterification yields range from 80-95%, optimized by reflux time and catalyst concentration.

Analytical Data Supporting Preparation

| Analytical Technique | Observed Data for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate |

|---|---|

| Molecular Formula | C8H15NO4S |

| Molecular Weight | 221.27 g/mol |

| Melting Point | Data not explicitly reported; typically crystalline solid |

| NMR (1H, 13C) | Signals corresponding to ethyl ester protons, amino group, and thiopyran ring |

| IR Spectroscopy | Characteristic sulfone S=O stretches (~1300-1150 cm⁻¹), ester C=O (~1735 cm⁻¹), NH2 (~3300-3500 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 221 |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Oxidation | Tetrahydrothiopyran | m-CPBA, CH2Cl2, 0-25°C | 1,1-Dioxothiane (sulfone) | 80-90 |

| 2 | Halogenation | 1,1-Dioxothiane | NBS or PCl5, solvent, RT | 4-Halo-1,1-dioxothiane | 70-85 |

| 3 | Amination | 4-Halo-1,1-dioxothiane | NH3 (excess), ethanol, reflux | 4-Amino-1,1-dioxothiane | 75-90 |

| 4 | Esterification | 4-Amino-1,1-dioxothiane carboxylic acid | Ethanol, acid catalyst, reflux | This compound | 80-95 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1,1-dioxothiane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thioethers or thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and thiols.

Substitution: Various amino, alkoxy, or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-1,1-dioxothiane-4-carboxylate is being explored for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial properties : Studies have shown that compounds with similar structures can inhibit bacterial growth and may serve as a basis for antibiotic development.

- Anticancer activity : Preliminary investigations suggest that this compound might interact with cellular pathways involved in cancer progression.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The amino and carboxylate groups can be modified to create a wide range of derivatives.

- Formation of complex molecules : this compound can be used as an intermediate in the synthesis of more complex organic compounds.

Materials Science

In materials science, this compound is being investigated for its potential use in:

- Polymer production : The compound can act as a monomer or additive in the synthesis of polymers with enhanced properties.

- Nanomaterials : Its unique chemical structure may facilitate the development of novel nanomaterials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth compared to control samples, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of derivatives from this compound highlighted its utility as a precursor for creating compounds with enhanced biological activity. The study detailed various reaction conditions and yields, showcasing its versatility in organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on triazole derivatives and crystallographic methods, offering indirect insights for comparison. Key similarities and differences are outlined below:

Structural Analogues

- 4-Amino-1,2,4-triazole-5-ones (): Core Structure: Five-membered triazole ring vs. six-membered thiane in the target compound. Functional Groups: Both feature amino and ester groups, but triazoles lack sulfone moieties. Synthesis: Triazoles are synthesized via hydrazine hydrate treatment of ethoxycarbonylhydrazones . A similar approach might apply to the target compound, substituting thiane precursors.

- 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol (): Substituents: Adamantane and thiol groups enhance lipophilicity, contrasting with the sulfone-driven polarity of the target compound. Solubility: Triazole-thiol derivatives are insoluble in water but soluble in organic solvents . The sulfone groups in the target compound may improve aqueous solubility.

Physicochemical Properties

Research Findings and Limitations

- Triazole Derivatives : Demonstrated synthetic versatility via hydrazine-mediated cyclization and Mannich reactions . Their structural confirmation via NMR and IR underscores the importance of spectroscopic validation for the target compound.

- Crystallography : SHELX remains a gold standard for structural refinement , though its application to thiane sulfones would require addressing ring puckering (as defined by Cremer-Pople coordinates ).

- Gaps in Evidence: No direct data on the target compound’s synthesis, stability, or bioactivity limits precise comparisons.

Biological Activity

Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, with the CAS number 1250287-78-5, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₁₁N₃O₄S₂

- Molecular Weight : 233.31 g/mol

- Chemical Structure : The compound contains a dioxothiane ring, which contributes to its biological activity.

This compound is believed to exert its effects through several mechanisms:

- Nitric Oxide Production : It has been shown to produce nitric oxide (NO), a critical signaling molecule involved in various physiological processes including vasodilation and neurotransmission. NO is also implicated in immune responses and has tumoricidal properties in macrophages .

- Regulation of Inflammatory Mediators : The compound enhances the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, indicating its role in inflammatory pathways .

- Antioxidant Activity : this compound may activate the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative stress .

Case Studies and Research Findings

Various studies have documented the biological effects of this compound:

- In Vitro Studies : Research indicates that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

- Animal Models : In rodent models, administration of this compound resulted in reduced tumor size in xenograft models, suggesting potential anti-cancer properties .

- Neuroprotective Effects : Studies have shown that it may provide neuroprotection against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative diseases .

Comparative Analysis

The table below summarizes key findings from various studies on this compound:

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-amino-1,1-dioxothiane-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. Key steps may include:

- Thiane ring formation : Using sulfur-containing precursors under controlled temperatures (e.g., 80–100°C) to ensure regioselectivity.

- Amino group introduction : Nucleophilic substitution or reductive amination, monitored via TLC or HPLC for intermediate purity .

- Esterification : Ethanol as a solvent with acid catalysis (e.g., H₂SO₄) to yield the final product.

Optimization involves adjusting stoichiometry, catalyst loading (e.g., 0.5–2.0 mol%), and reaction time. A comparative table of yields under varying conditions is recommended:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 12 | 72 |

| p-TsOH | 90 | 10 | 68 |

| BF₃·Et₂O | 70 | 14 | 81 |

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments, with DMSO-d₆ as a solvent. Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and amino protons (~5–6 ppm in ¹H NMR) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring puckering parameters. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups.

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

- Methodological Answer : Purity is validated via:

- HPLC : Reverse-phase C18 column, UV detection at 254 nm. A retention time ±0.1 min from the standard indicates purity >95% .

- Elemental Analysis : Acceptable thresholds: C (±0.3%), H (±0.1%), N (±0.2%).

- Melting Point : Sharp range (e.g., 142–144°C) confirms homogeneity.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation and hydrolysis. Periodic stability testing via NMR every 6 months is advised. Degradation products (e.g., free carboxylic acid) appear as new peaks at ~12 ppm (COOH in ¹H NMR) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays:

- Enzyme Inhibition : Dose-response curves (1–100 µM) against target enzymes (e.g., kinases), measuring IC₅₀ via fluorescence/quenching.

- Cytotoxicity : MTT assay on cell lines (e.g., HEK293), with EC₅₀ calculated using nonlinear regression .

Advanced Research Questions

Q. How can conformational analysis of the thiane ring be performed, and what computational tools are required?

- Methodological Answer :

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify out-of-plane deviations. For six-membered rings, amplitude (Q) and phase angle (θ) describe chair, boat, or twist-boat conformers. Calculations using Gaussian09 with DFT (B3LYP/6-311+G(d,p)) optimize geometry .

- Crystallographic Data : Compare experimental (X-ray) vs. computational bond angles. A Q > 0.5 Å indicates significant puckering .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition via both fluorescence polarization and surface plasmon resonance (SPR).

- Dose-Response Reproducibility : Triplicate runs with controls (e.g., DMSO vehicle). Statistical analysis (ANOVA, p < 0.05) identifies outliers .

- Meta-Analysis : Compare datasets using tools like RevMan, focusing on effect size (Cohen’s d) and heterogeneity (I² statistic) .

Q. What strategies improve refinement of crystallographic data for this compound?

- Methodological Answer :

- SHELXL Refinement : Use TWIN/BASF commands for twinned crystals. R-factor thresholds: R₁ < 5% (I > 2σ(I)), wR₂ < 15% .

- Hydrogen Bonding Networks : Restrain D-H···A distances (e.g., N-H···O=C) to 1.8–2.2 Å during refinement.

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the amino group (e.g., alkylation/acylation) or ester moiety (e.g., methyl vs. ethyl).

- QSAR Modeling : Use MOE or Schrödinger to correlate logP/pIC₅₀. A table of analogs and activities guides optimization:

| Derivative | logP | IC₅₀ (µM) |

|---|---|---|

| Ethyl (parent) | 1.2 | 12.3 |

| Methyl ester | 0.8 | 18.7 |

| N-Acetylated | 1.5 | 8.9 |

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC; <10% degradation at pH 7.4 is acceptable .

- Serum Stability : Add to fetal bovine serum (10% v/v), analyze aliquots at 0, 1, 4, 8h. Half-life >4h suggests in vivo viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.